molecular formula C14H10BrClN2 B1448102 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile CAS No. 1446282-11-6

6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile

Cat. No. B1448102
CAS RN: 1446282-11-6
M. Wt: 321.6 g/mol
InChI Key: AMKKUCHAVHPDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile (6-BCQ-3-CN) is an organic compound that belongs to the family of quinoline-3-carbonitriles. It is a colorless, crystalline solid that is soluble in most organic solvents. 6-BCQ-3-CN has been studied extensively due to its potential applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Radical cyclizations are a key methodology in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products and therapeutically important materials. The regiochemistry of these cyclizations can be controlled by reaction temperature and the conformation of radical precursors, leading to various cyclization products. Such cyclizations have been applied to synthesize compounds with significant therapeutic potential (H. Ishibashi & O. Tamura, 2004).

Antimalarial and Anticancer Potential

Chloroquine and its derivatives, which share a structural similarity to quinoline compounds, have been re-evaluated for their antimalarial effects and potential in cancer therapy. The repurposing of chloroquine-based compounds highlights the importance of quinoline derivatives in developing treatments for infectious and noninfectious diseases, suggesting a potential research direction for compounds like 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile (Paul M. Njaria et al., 2015).

Environmental and Toxicological Studies

Research on brominated and chlorinated compounds, including disinfection byproducts and flame retardants, provides insights into the environmental and health impacts of such chemicals. Studies on the formation, toxicity, and environmental concentrations of brominated disinfection byproducts and flame retardants reveal their persistence and potential health risks, underscoring the importance of investigating the environmental behavior and toxicology of bromo- and chloro- substituted compounds (V. Sharma et al., 2014).

Analytical and Bioorganic Chemistry

Quinoline derivatives, including 8-hydroxyquinolines, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as important scaffolds for developing drug molecules targeting various therapeutic areas, such as anticancer, antimicrobial, and neurodegenerative diseases. The synthetic modification of quinoline derivatives, including bromo and chloro substitutions, remains an active area of research for creating more potent pharmacological agents (Rohini Gupta et al., 2021).

Mechanism of Action

The mechanism of action for 6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile is not specified in the search results. As it is used for pharmaceutical testing , it may have different mechanisms of action depending on the specific context of its use.

properties

IUPAC Name

6-bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2/c15-9-4-5-12-10(6-9)13(16)11(7-17)14(18-12)8-2-1-3-8/h4-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKKUCHAVHPDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204949
Record name 3-Quinolinecarbonitrile, 6-bromo-4-chloro-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1446282-11-6
Record name 3-Quinolinecarbonitrile, 6-bromo-4-chloro-2-cyclobutyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarbonitrile, 6-bromo-4-chloro-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Reactant of Route 3
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Reactant of Route 4
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Reactant of Route 5
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloro-2-cyclobutylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.